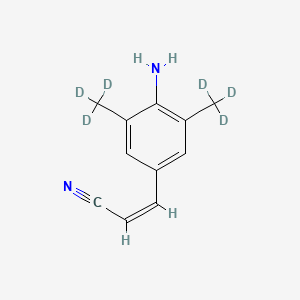
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 178.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 is a deuterated derivative of the compound (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS Number: 71313211). This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The following sections will delve into its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H12D2N2. The presence of the amino group and the acrylonitrile moiety contributes to its biological activity. The deuteration provides an advantage in studies involving pharmacokinetics and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Weight | 178.24 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds similar to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 25 | Caspase activation |
| HeLa (Cervical cancer) | 30 | Downregulation of Bcl-2 |
| A549 (Lung cancer) | 20 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer effects, this compound has exhibited antimicrobial properties against various bacterial strains. This activity is particularly relevant in the context of drug-resistant pathogens.
Research Findings
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Action : Disruption of bacterial cell membrane integrity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression.
Propiedades
IUPAC Name |
(Z)-3-[4-amino-3,5-bis(trideuteriomethyl)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-WUVOMKSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1N)C([2H])([2H])[2H])/C=C\C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













